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This document provides detailed application notes and protocols for the lentiviral delivery of

CRISPR-Cas9 components for genome editing. It is intended for researchers, scientists, and

drug development professionals familiar with molecular biology and cell culture techniques.

Introduction
The CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a

powerful and versatile tool for precise genetic modification. Lentiviral vectors have emerged as

a highly efficient and widely used method for delivering the necessary CRISPR-Cas9

components—the Cas9 nuclease and a single guide RNA (sgRNA)—into a broad range of cell

types, including primary cells and hard-to-transfect lines.[1][2] The stable integration of the

lentiviral construct into the host genome allows for long-term expression of the Cas9 and

sgRNA, making it suitable for generating stable knockout cell lines and for various screening

applications.[2]

This document outlines the critical steps and considerations for successful lentiviral-mediated

CRISPR-Cas9 gene editing, from vector selection and virus production to transduction of target

cells and validation of editing efficiency.
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Two primary lentiviral vector systems are commonly used for CRISPR-Cas9 delivery: the all-in-

one system and the two-vector system.

All-in-One System: This system incorporates the expression cassettes for both the Cas9

nuclease and the sgRNA into a single lentiviral vector.[3][4] This approach simplifies the

experimental workflow, requiring only a single transduction step. However, the large size of

the Cas9 gene can result in a large proviral DNA, which may lead to lower viral titers.

Two-Vector System: In this system, the Cas9 nuclease and the sgRNA are delivered on two

separate lentiviral vectors. This approach generally yields higher viral titers for the smaller

sgRNA-containing vector. It also allows for the creation of stable Cas9-expressing cell lines,

which can then be transduced with different sgRNA libraries for large-scale genetic screens.

The two-vector system can also reduce experimental noise in screening applications by

ensuring more uniform Cas9 expression levels across the cell population.
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Caption: Comparison of All-in-One and Two-Vector Lentiviral Systems.
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This protocol describes the production of high-titer lentivirus in HEK293T cells using a second-

generation packaging system.

Materials:

HEK293T cells

Lentiviral transfer plasmid (containing Cas9 and/or sgRNA)

Packaging plasmid (e.g., psPAX2)

Envelope plasmid (e.g., pMD2.G)

High-glucose DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

Transfection reagent (e.g., Polyethylenimine (PEI))

0.45 µm syringe filter

Sterile conical tubes

Procedure:

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density

that will result in 70-80% confluency on the day of transfection.

Plasmid DNA Preparation: In a sterile microfuge tube, prepare a DNA mixture containing the

lentiviral transfer plasmid, packaging plasmid, and envelope plasmid in a ratio of 4:3:1 (e.g.,

10 µg transfer, 7.5 µg packaging, 2.5 µg envelope).

Transfection:

Dilute the DNA mixture in serum-free DMEM.

Add the transfection reagent to the diluted DNA and incubate at room temperature for 15-

20 minutes to allow complex formation.

Gently add the DNA-transfection reagent complex to the HEK293T cells.
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Incubation: Incubate the cells at 37°C in a CO2 incubator.

Medium Change: After 16-24 hours, replace the transfection medium with fresh complete

growth medium.

Virus Harvest:

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into

a sterile conical tube.

Add fresh medium to the cells and collect the supernatant again at 72 hours post-

transfection. The harvests can be pooled.

Virus Filtration and Storage:

Centrifuge the collected supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet

any cellular debris.

Filter the supernatant through a 0.45 µm syringe filter.

Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes the transduction of target cells with the produced lentivirus. The optimal

Multiplicity of Infection (MOI) should be determined for each cell type to achieve high

transduction efficiency with minimal cytotoxicity.

Materials:

Target cells

Lentiviral supernatant

Complete growth medium for target cells

Polybrene (optional, transduction enhancement reagent)

Selection agent (e.g., Puromycin, if the vector contains a resistance marker)
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Procedure:

Cell Seeding: Seed the target cells in a multi-well plate at a density that allows for optimal

growth during the transduction period.

Transduction:

The next day, remove the culture medium and replace it with fresh medium containing the

desired amount of lentiviral supernatant.

If using, add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction

efficiency.

Incubate the cells with the virus for 16-24 hours.

Medium Change: After the incubation period, replace the virus-containing medium with fresh

complete growth medium.

Selection (if applicable):

If the lentiviral vector contains a selection marker, add the appropriate antibiotic (e.g.,

puromycin) to the medium 24-48 hours post-transduction to select for successfully

transduced cells.

Maintain selection for several days until non-transduced control cells are eliminated.
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Caption: Workflow for lentiviral-mediated CRISPR-Cas9 gene editing.
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Data Presentation
Table 1: Lentiviral Titer and Transduction Efficiency

Vector
System

Cell Line
Titer
(TU/mL)

MOI
Transductio
n Efficiency
(%)

Reference

All-in-one

lentiCRISPRv

2

HEK293T ~1 x 10^8 10 >90

Two-vector

(lentiGuide-

Puro)

HEK293T ~1 x 10^9 N/A N/A

All-in-one

(EGFP

reporter)

HEK293T >10^9 10 ~90

All-in-one

(EGFP

reporter)

HEK293T >10^9 50 >95

sgRNA-only

lentivirus

Cas9-

expressing

hematopoieti

c stem cells

N/A N/A ~90

TU/mL: Transducing Units per milliliter. MOI: Multiplicity of Infection. N/A: Not Available.

Table 2: Gene Editing Efficiency
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Vector
System

Target Gene Cell Line Assay
Indel
Frequency
(%)

Reference

All-in-one DNMT3B U2OS T7E1 ~40

All-in-one PPIB U2OS T7E1 ~50

Two-vector DNMT3B U2OS T7E1 ~45

Two-vector PPIB U2OS T7E1 ~55

ICLV-

CRISPR/Cas

9

GFP HEK293T
Sanger

Sequencing
84

IDLV-

CRISPR/Cas

9

GFP HEK293T
Sanger

Sequencing
80

ICLV: Integration-Competent Lentiviral Vector. IDLV: Integrase-Deficient Lentiviral Vector.

Validation of Gene Editing
Following transduction and selection, it is crucial to validate the efficiency of gene editing at the

target locus.

Protocol 3: T7 Endonuclease I (T7E1) Assay
The T7E1 assay is a common method for detecting insertions and deletions (indels) generated

by CRISPR-Cas9-mediated non-homologous end joining (NHEJ).

Materials:

Genomic DNA from transduced and control cells

PCR primers flanking the target site

High-fidelity DNA polymerase
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T7 Endonuclease I

Agarose gel electrophoresis system

Procedure:

Genomic DNA Extraction: Extract genomic DNA from the population of transduced cells and

a control population.

PCR Amplification: Amplify the genomic region flanking the sgRNA target site using high-

fidelity PCR.

Heteroduplex Formation:

Denature the PCR products by heating to 95°C.

Slowly re-anneal the PCR products by gradually cooling to room temperature. This allows

for the formation of heteroduplexes between wild-type and mutated DNA strands.

T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I, which

specifically cleaves at mismatched DNA sites.

Gel Electrophoresis: Analyze the digested products by agarose gel electrophoresis. The

presence of cleaved fragments indicates the presence of indels.

Quantification: The percentage of gene editing can be estimated by quantifying the band

intensities of the cleaved and uncleaved products.

DNA Repair Pathways Following CRISPR-Cas9 Cleavage
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Caption: DNA repair pathways activated by CRISPR-Cas9-induced DSBs.

Off-Target Analysis
A critical consideration in all CRISPR-Cas9 experiments is the potential for off-target effects,

where the Cas9 nuclease cleaves at unintended genomic sites. Several methods have been

developed to identify these off-target mutations.

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This

method involves the integration of short, double-stranded oligodeoxynucleotides (dsODNs)

into DNA double-strand breaks (DSBs) in living cells. Subsequent sequencing of these

integrated tags allows for the genome-wide identification of both on-target and off-target

cleavage sites.

Integrase-Deficient Lentiviral Vectors (IDLVs): IDLVs can be used to tag DSBs in the

genome. These vectors are capable of infecting cells but cannot integrate their genetic

material into the host genome efficiently. However, they can be captured at sites of DSBs,

allowing for the identification of cleavage sites through sequencing. Studies have shown that
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IDLV-mediated delivery of CRISPR-Cas9 components results in significantly lower off-target

effects compared to integration-competent lentiviral vectors.

Table 3: Off-Target Analysis Comparison
Method Principle Throughput

In Vitro/In
Vivo

Key
Advantage

Reference

GUIDE-seq

dsODN

capture at

DSBs in living

cells

Genome-

wide
Both

Highly

sensitive and

unbiased

detection in a

cellular

context

IDLV-based

methods

IDLV

integration at

DSB sites

Genome-

wide
Both

Can be used

for both

delivery and

detection of

off-targets

Digenome-

seq

In vitro Cas9

digestion of

genomic DNA

followed by

WGS

Genome-

wide
In Vitro

Unbiased,

does not

require

cellular

processes

SITE-Seq

In vitro Cas9

digestion with

biotinylated

adapter

ligation

Genome-

wide
In Vitro

Selective

enrichment of

cleavage

sites

WGS: Whole-Genome Sequencing.

Conclusion
Lentiviral delivery of CRISPR-Cas9 components is a robust and efficient method for genome

editing in a wide variety of cell types. Careful consideration of the vector system, optimization of
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virus production and transduction protocols, and thorough validation of on-target and off-target

editing are essential for successful and reliable results. The protocols and data presented in

this document provide a comprehensive guide for researchers to effectively utilize this powerful

technology in their studies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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